
2-Amino-2,3-diméthylbutyramide
Vue d'ensemble
Description
Synthesis Analysis
The enzymatic production of 2-Amino-2,3-dimethylbutyramide (ADBA) from 2-amino-2,3-dimethylbutyronitrile (ADBN) has been developed, demonstrating the potential for industrial application. This synthesis involves the use of Rhodococcus boritolerans CCTCC M 208108, which harbors nitrile hydratase (NHase) resistant to cyanide, thus overcoming the inhibition of NHase by cyanide dissociated from ADBN through temperature control (Lin et al., 2011).
Molecular Structure Analysis
The crystal structure determination of related compounds provides insight into the molecular structure of 2-Amino-2,3-dimethylbutyramide analogs. X-ray crystallography technique and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR have been utilized to analyze the structural characteristics of similar compounds, revealing details such as hydrogen bonding, molecular geometry, and conformation (Aghbash et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-Amino-2,3-dimethylbutyramide-related compounds have been studied through spectral analysis and quantum chemical studies. These studies include investigations of molecular geometry, natural bond orbital analysis, and chemical reactivity descriptors, which show the potential nonlinear optical behavior and reactive sites for nucleophilic attack in similar compounds (Fatma et al., 2015).
Physical Properties Analysis
The physical properties of compounds related to 2-Amino-2,3-dimethylbutyramide, such as thermodynamic properties, have been calculated at different temperatures. These properties include electric dipole moment, polarizability, and first static hyperpolarizability values, indicating the compound's physical behavior under various conditions (Fatma et al., 2015).
Chemical Properties Analysis
The study of the chemical properties of 2-Amino-2,3-dimethylbutyramide and related compounds involves analyzing their reactivity towards different chemical reagents and conditions. The synthesis and characterization of similar compounds provide insights into the chemical behavior, including reactivity towards nucleophilic attack and the influence of substituents on chemical properties (Lin et al., 2011).
Applications De Recherche Scientifique
Synthèse des herbicides imidazolinones
L'ADBA est un intermédiaire important dans la synthèse des herbicides imidazolinones . Les herbicides imidazolinones, tels que l'imazéthapyr, l'imazaquin et l'imazapyr, sont largement utilisés dans le monde entier pour le contrôle à large spectre des mauvaises herbes à feuilles larges et des graminées dans les cultures de riz et de légumineuses .
Biocatalyse
La production recombinante de nitrile hydratase (NHase) dans Escherichia coli pour la synthèse de l'ADBA a été explorée . Les propriétés enzymatiques de la NHase recombinante ont été étudiées et ont révélé une stabilité thermique robuste et une inhibition des ions cyanure due à la dégradation du substrat .
Production enzymatique
Une nouvelle voie enzymatique pour la synthèse de l'ADBA à partir du 2-amino-2,3-diméthylbutyronitrile (ADBN) a été développée . Ce procédé surmonte l'inhibition de la NHase par le cyanure dissocié de l'ADBN par contrôle de la température .
Utilisation en chimie verte
Le système biphasique solvant fluoré-aqueux a été appliqué pour la première fois à un processus biocatalytique, ce qui suggère que le solvant fluoré utilisé dans le système biphasique satisfait aux exigences de la chimie verte .
Préparation de nouveaux ligands chiraux
L'ADBA est utilisé pour préparer de nouveaux ligands chiraux . Les ligands chiraux sont importants dans le domaine de la synthèse asymétrique, qui est un processus clé dans la production de produits pharmaceutiques et agrochimiques.
Applications industrielles
La synthèse enzymatique de l'ADBA utilisant des cellules entières de Rhodococcus boritolerans CCTCC M 208108 présente un potentiel d'application industrielle
Safety and Hazards
Orientations Futures
Mécanisme D'action
- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones
Cellular Effects
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.
Molecular Mechanism
It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may interact with this enzyme and potentially others in its biochemical pathway.
Temporal Effects in Laboratory Settings
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of 2-Amino-2,3-dimethylbutyramide may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.
Metabolic Pathways
It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may be involved in the metabolic pathway of this enzyme.
Transport and Distribution
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.
Propriétés
IUPAC Name |
2-amino-2,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40963-14-2 | |
| Record name | 2-Amino-2,3-dimethylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?
A1: Nitrile hydratase offers several advantages for ADBA synthesis:
- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].
- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].
Q2: What challenges are associated with using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production, and how are they addressed?
A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
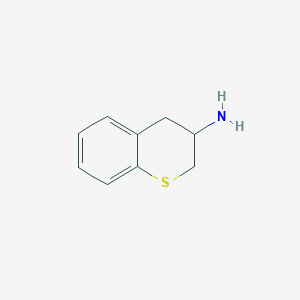

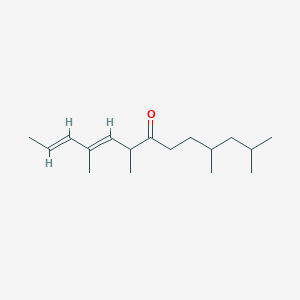

![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)


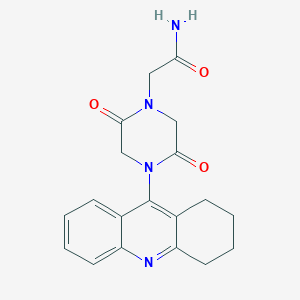
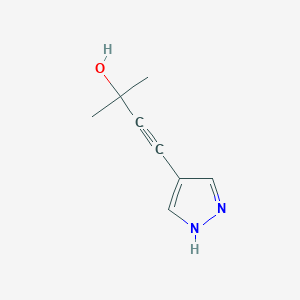

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
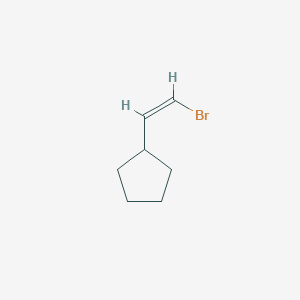
![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)